molecular formula C6H9ClF3N3 B2652970 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1855907-39-9

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2652970
CAS No.: 1855907-39-9
M. Wt: 215.6
InChI Key: UAVHOSWAIZLKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of methyl hydrazine with ethyl acetoacetate under controlled conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 78°C for a duration of 1 to 16 hours. The yield of the product can range from 66% to 100% depending on the specific conditions used .

Industrial Production Methods

Industrial production of this compound may involve scalable solvent-free reactions, which are more environmentally friendly and cost-effective. The use of diketene as a starting material has also been proposed, yielding the target compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and other heterocyclic compounds, which can be further utilized in different applications .

Scientific Research Applications

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1,3-dimethyl-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c1-3-4(10)5(6(7,8)9)12(2)11-3;/h10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVHOSWAIZLKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)C(F)(F)F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.